molecular formula C13H9N5O4 B6291119 H-Tz-NHS CAS No. 2565819-74-9

H-Tz-NHS

Cat. No.: B6291119
CAS No.: 2565819-74-9
M. Wt: 299.24 g/mol
InChI Key: TYXSEFJKHNXTMA-UHFFFAOYSA-N
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Description

H-Tz-NHS, also known as N-hydroxysuccinimide-activated tetrazine, is a novel compound that has gained significant attention in the scientific community due to its unique structural and functional properties. This compound is primarily used in bioconjugation techniques, where it facilitates the attachment of various biomolecules to surfaces or other molecules through a highly efficient and specific reaction mechanism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tz-NHS typically involves the activation of tetrazine with N-hydroxysuccinimide. The process begins with the tosylation of tetrazine, followed by its reaction with a diamine linker. The resulting product is then treated with N-hydroxysuccinimide to form the activated ester. The reaction conditions generally include the use of organic solvents such as dimethyl sulfoxide and the presence of a base like sodium tetraborate decahydrate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography to remove any impurities or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

H-Tz-NHS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are amide bonds when reacted with primary amines and N-hydroxysuccinimide when hydrolyzed .

Scientific Research Applications

H-Tz-NHS has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-Tz-NHS involves the formation of a highly reactive ester group that can readily react with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making this compound an ideal reagent for bioconjugation applications. The molecular targets of this compound are typically primary amines present on proteins, peptides, and other biomolecules.

Comparison with Similar Compounds

H-Tz-NHS is unique in its ability to form stable amide bonds with primary amines through a highly efficient and specific reaction mechanism. Similar compounds include:

This compound stands out due to its superior reactivity and stability, making it a preferred choice for bioconjugation applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(1,2,4,5-tetrazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O4/c19-10-5-6-11(20)18(10)22-13(21)9-3-1-8(2-4-9)12-16-14-7-15-17-12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXSEFJKHNXTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=NN=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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